molecular formula C25H19N3O3S2 B11529493 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide

2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide

Cat. No.: B11529493
M. Wt: 473.6 g/mol
InChI Key: JBDSBPLUZNOKDA-UHFFFAOYSA-N
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Description

2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a complex organic compound that features a unique combination of isoindole, benzothiazole, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide typically involves multiple steps:

    Formation of the Isoindole Moiety: This can be achieved by reacting phthalic anhydride with ammonia or primary amines to form phthalimide, which is then further reacted to introduce the desired substituents.

    Benzothiazole Synthesis: Benzothiazole can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Coupling Reaction: The isoindole and benzothiazole moieties are then coupled through a sulfanyl linkage, often using thiol-based reagents and appropriate coupling agents.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindole and acetamide moieties, potentially converting them to alcohols or amines.

    Substitution: The aromatic rings in the isoindole and benzothiazole moieties can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, substituted aromatic compounds

Scientific Research Applications

2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of novel materials with unique electronic or optical properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Lenalidomide: A derivative of thalidomide with immunomodulatory properties.

    Phthalimide Derivatives: Compounds containing the phthalimide moiety, known for their diverse biological activities.

    Benzothiazole Derivatives: Compounds with the benzothiazole core, often explored for their antimicrobial and anticancer properties.

Uniqueness

2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide is unique due to its combination of isoindole, benzothiazole, and acetamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H19N3O3S2

Molecular Weight

473.6 g/mol

IUPAC Name

2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C25H19N3O3S2/c29-22(26-13-12-16-6-2-1-3-7-16)15-32-25-27-20-11-10-17(14-21(20)33-25)28-23(30)18-8-4-5-9-19(18)24(28)31/h1-11,14H,12-13,15H2,(H,26,29)

InChI Key

JBDSBPLUZNOKDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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